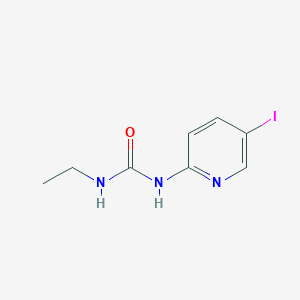

1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea

Description

Properties

Molecular Formula |

C8H10IN3O |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

1-ethyl-3-(5-iodopyridin-2-yl)urea |

InChI |

InChI=1S/C8H10IN3O/c1-2-10-8(13)12-7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) |

InChI Key |

UQVVQZWNAIMTGU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=NC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 1-ethyl-3-(5-iodo-pyridin-2-yl)-urea and related compounds:

*Calculated using atomic masses from standard tables.

Key Observations :

- Electronic Effects : The iodine atom in the query compound is less electron-withdrawing than the nitro group in Nithiazid but may enhance halogen bonding, a property absent in the other analogs .

- Solubility : Bulky substituents (e.g., BMS4’s polyaromatic groups) reduce aqueous solubility, whereas polar groups like iodine or nitro may improve solubility in polar solvents .

Functional and Application Comparisons

Self-Healing Polymers

1-Ethyl-3-(4-methylphenethyl)urea () demonstrates dynamic urea bonds that undergo reversible cleavage under specific conditions, enabling self-healing in polymers. The iodine substituent in the query compound could stabilize such bonds via steric hindrance or electronic effects, though this remains untested .

Pharmaceutical Potential

- BMS4 : A LIMK1 inhibitor with a complex heterocyclic substituent, highlighting how bulky groups enhance target specificity but reduce bioavailability .

Stability and Reactivity

NMR studies on 1-ethyl-3-(4-methylphenethyl)urea () confirm urea bond stability under ambient conditions but reversibility at elevated temperatures. The iodine substituent in the query compound may alter bond lability due to its larger atomic radius and polarizability .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Ethyl-3-(5-iodo-pyridin-2-yl)-urea, and what experimental conditions optimize yield?

Methodology :

- Route A : React 5-iodo-pyridin-2-amine with ethyl isocyanate in anhydrous toluene under reflux (1–2 hours). Crystallize the product from an EtOH–AcOH (2:1) mixture for purification .

- Route B : Use a coupling agent (e.g., DCC or EDC) to facilitate urea bond formation between 5-iodo-pyridin-2-amine and ethyl isocyanate in chloroform at room temperature. Monitor reaction progress via TLC .

- Critical Parameters : Solvent choice (toluene vs. chloroform) affects reaction kinetics. Reflux in toluene minimizes side reactions, while chloroform enhances solubility of polar intermediates.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time ~8.2 minutes .

- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 8.5–8.7 ppm (pyridine-H), δ 1.1–1.3 ppm (ethyl-CH₃), and δ 3.3–3.5 ppm (urea-NH) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 348.1 (C₉H₁₁IN₃O requires 348.0) .

Q. What solvent systems are suitable for solubility testing, and how do they impact biological assays?

Methodology :

- Primary Solvents : DMSO (86 mg/mL), ethanol (20 mg/mL), and water (<1 mg/mL) based on analogous urea derivatives .

- Assay Considerations : Pre-dissolve in DMSO for in vitro studies (≤0.1% final concentration to avoid cytotoxicity). For in vivo applications, use PEG-400 or cyclodextrin-based vehicles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodology :

- Source Validation : Cross-check data against peer-reviewed studies using standardized assays (e.g., IC₅₀ in kinase inhibition assays) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM vs. 15 µM) may arise from cell-line variability or assay conditions .

- Case Study : If conflicting results emerge in tubulin polymerization assays, validate via orthogonal methods like fluorescence polarization or SPR .

Q. What strategies optimize crystallographic refinement for structural analysis of this compound?

Methodology :

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?

Methodology :

Q. What are the best practices for handling discrepancies in synthetic yield across laboratories?

Methodology :

- Troubleshooting Checklist :

- Verify anhydrous conditions (Karl Fischer titration for solvent moisture).

- Optimize stoichiometry (amine:isocyanate = 1:1.2) to compensate for volatility .

- Use inert atmosphere (N₂/Ar) to prevent urea hydrolysis.

- Interlab Study : Collaborate to standardize protocols (e.g., reflux time, solvent grade) and share raw NMR/HPLC data .

Q. How should researchers design dose-response studies to evaluate off-target effects?

Methodology :

- Panel Assays : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–100 µM.

- Counter-Screens : Use HEK293 cells transfected with unrelated targets (e.g., GPCRs) to assess selectivity .

- Data Interpretation : Calculate selectivity index (SI = IC₅₀ off-target / IC₅₀ on-target). SI <10 indicates high risk of off-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.